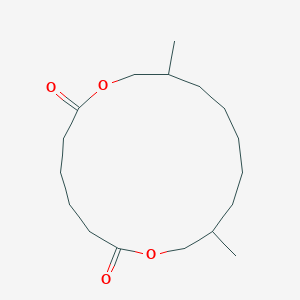
10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione: is a macrocyclic compound known for its unique structural properties and applications in various fields This compound is characterized by its large ring structure, which includes two oxygen atoms and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are crucial to obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets could lead to the discovery of novel treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of high-performance materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Another macrocyclic compound with similar structural features but different functional groups.
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A compound with a similar ring structure but different substituents.
Uniqueness: 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione is unique due to its specific arrangement of methyl groups and oxygen atoms within the macrocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
194613-90-6 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
10,16-dimethyl-1,8-dioxacycloheptadecane-2,7-dione |
InChI |
InChI=1S/C17H30O4/c1-14-8-4-3-5-9-15(2)13-21-17(19)11-7-6-10-16(18)20-12-14/h14-15H,3-13H2,1-2H3 |
InChI Key |
QUQZTAVNNJPQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC(COC(=O)CCCCC(=O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)

![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)
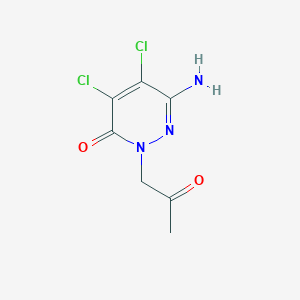
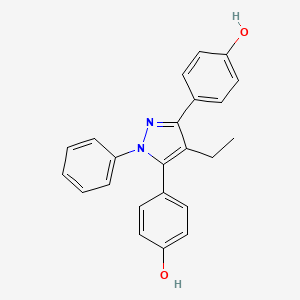

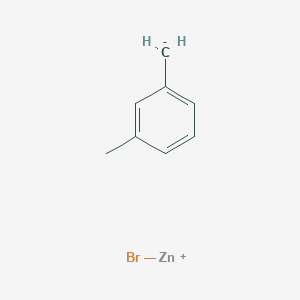

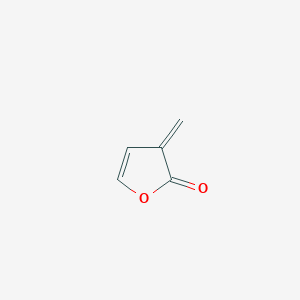
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)
